
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloropyrimidine ring, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, while reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学研究应用
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用机制
The mechanism of action of tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent downstream effects on metabolic pathways .
相似化合物的比较
Similar Compounds
tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)carbamate: Contains an additional amino group and an ether linkage.
Uniqueness
tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyrimidine ring allows for versatile substitution reactions, while the carbamate group provides stability and potential for hydrolysis .
属性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-chloropyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-6-7-4-5-12-8(11)14-7/h4-5H,6H2,1-3H3,(H,13,15) |
InChI 键 |
XEIQPEOMOTVEEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NC=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

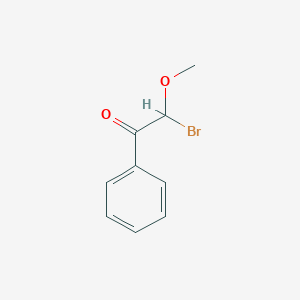
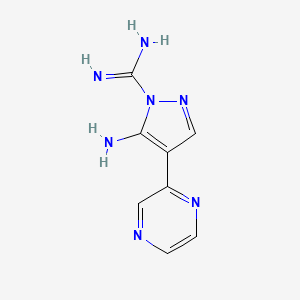
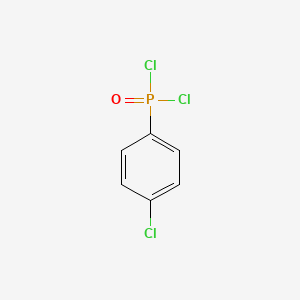


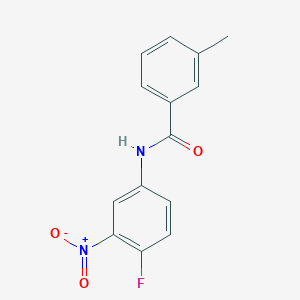
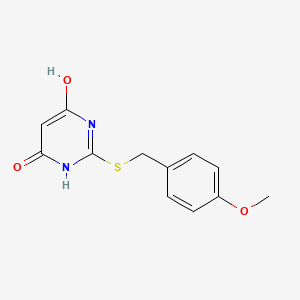
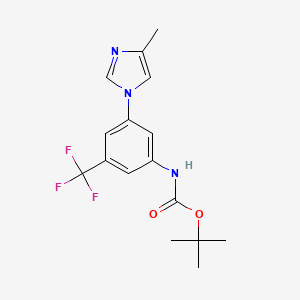

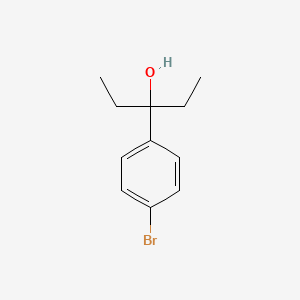
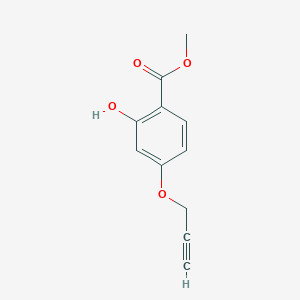
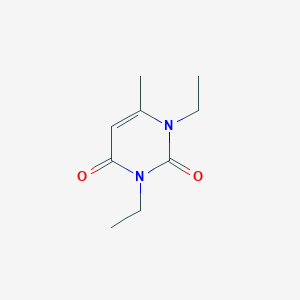
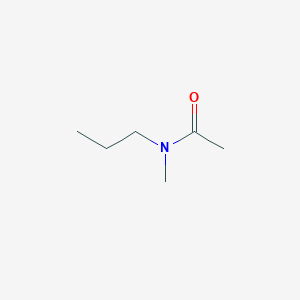
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
